molecular formula C11H13N3O3 B2956866 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-41-7

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2956866
CAS No.: 2034548-41-7
M. Wt: 235.243
InChI Key: QCMYXORFLPJGIX-UHFFFAOYSA-N
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Description

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

The synthesis of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . Another method involves the displacement of sulfone with formylated aniline using sodium hydride (NaH) in tetrahydrofuran (THF), yielding the desired compound in good yield .

Chemical Reactions Analysis

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to form C5–C6 unsaturated compounds, which are usually more active . Common reagents used in these reactions include DMSO, NaH, and THF. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor of various kinases, including Src tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase (CDK4) . By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as 4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds share a similar pyrido[2,3-d]pyrimidine core but differ in their substituents and functional groups. The unique methoxy and methoxyethyl groups in this compound contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMYXORFLPJGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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